molecular formula C19H19ClN4O3 B2685811 7-(tert-butyl)-3-(2-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899738-17-1

7-(tert-butyl)-3-(2-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2685811
CAS RN: 899738-17-1
M. Wt: 386.84
InChI Key: APDOPPZIHMJODK-UHFFFAOYSA-N
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Description

7-(tert-butyl)-3-(2-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TBCB-MTO, and it belongs to the class of purine derivatives.

Scientific Research Applications

Compound Synthesis and Structural Studies

A study on the synthesis, structure, and electrochemical properties of new sterically hindered o-benzoquinones, including compounds similar to the specified chemical, highlighted the potential for creating molecules with unique electrochemical properties. This research, which involved the synthesis and characterization of compounds with an annulated tetrahydrooxazolo moiety, underscores the chemical's relevance in developing new materials with specific electrochemical behaviors (Arsenyev et al., 2020).

Potential Antiviral and Immunotherapeutic Applications

Several studies have focused on the synthesis and evaluation of purine analogues, including compounds with structural similarities to the specified chemical, for their antiviral and immunotherapeutic potential. For instance, compounds within the thiazolo[4,5-d]pyrimidine ring system have been synthesized and assessed for their ability to potentiate various murine immune functions, showing promise as immunotherapeutic agents (Nagahara et al., 1990). This highlights the potential of such compounds in developing new treatments for viral infections and immune modulation.

Anticancer Research

The synthesis and biological evaluation of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, including structures related to the specified chemical, have been explored for their anticancer properties. These compounds were tested against various human cancer cell lines, with some showing potent anti-proliferative activity, comparable to standard drugs like doxorubicin. This research indicates the compound's potential as a basis for developing new anticancer agents (Ramya Sucharitha et al., 2021).

Development of New Ligands for Receptor Studies

Research into arylpiperazine derivatives of purine diones, including structures similar to the specified compound, has led to the selection of potent ligands displaying anxiolytic and antidepressant properties through their affinity for serotonin receptors. This illustrates the compound's relevance in the design of new drugs targeting mental health disorders (Chłoń-Rzepa et al., 2013).

Electrochemical and Material Science Applications

The synthesis and characterization of compounds structurally related to the specified chemical have provided insights into their electrochemical properties and potential applications in material science. For example, research on sterically hindered o-benzoquinones highlights the role of such compounds in developing materials with specific electrochemical behaviors, underscoring their importance in various scientific and technological fields (Arsenyev et al., 2020).

properties

IUPAC Name

7-tert-butyl-2-[(2-chlorophenyl)methyl]-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-19(2,3)13-10-23-14-15(21-17(23)27-13)22(4)18(26)24(16(14)25)9-11-7-5-6-8-12(11)20/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDOPPZIHMJODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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